molecular formula C24H38N6O8 B14251668 L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine CAS No. 325808-01-3

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine

Katalognummer: B14251668
CAS-Nummer: 325808-01-3
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: YMAZHYDGQZWVOV-ZENYQMPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine is a pentapeptide composed of the amino acids tyrosine, serine, alanine, and lysine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain peptides of high purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, the tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction processes. The peptide may also interact with receptors or enzymes, modulating their activity and influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-glutamine: Another dipeptide with different amino acids but similar peptide bond structure.

    Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer oligopeptide with a more complex sequence.

Uniqueness

L-Tyrosyl-L-seryl-L-alanyl-L-alanyl-L-lysine is unique due to its specific sequence and the presence of tyrosine, which can undergo phosphorylation, making it valuable for studying signal transduction pathways. Its combination of amino acids also provides distinct physicochemical properties that can be leveraged in various applications.

Eigenschaften

CAS-Nummer

325808-01-3

Molekularformel

C24H38N6O8

Molekulargewicht

538.6 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H38N6O8/c1-13(20(33)27-14(2)21(34)29-18(24(37)38)5-3-4-10-25)28-23(36)19(12-31)30-22(35)17(26)11-15-6-8-16(32)9-7-15/h6-9,13-14,17-19,31-32H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t13-,14-,17-,18-,19-/m0/s1

InChI-Schlüssel

YMAZHYDGQZWVOV-ZENYQMPMSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Kanonische SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.